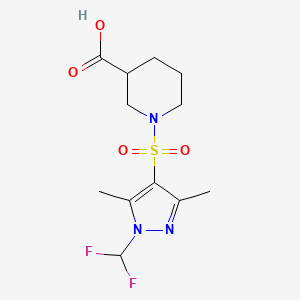

1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid

CAS No.: 956935-30-1

Cat. No.: VC7900628

Molecular Formula: C12H17F2N3O4S

Molecular Weight: 337.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956935-30-1 |

|---|---|

| Molecular Formula | C12H17F2N3O4S |

| Molecular Weight | 337.35 g/mol |

| IUPAC Name | 1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H17F2N3O4S/c1-7-10(8(2)17(15-7)12(13)14)22(20,21)16-5-3-4-9(6-16)11(18)19/h9,12H,3-6H2,1-2H3,(H,18,19) |

| Standard InChI Key | NNZWLENXMIIWJE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O |

| Canonical SMILES | CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O |

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

The compound’s molecular formula is C₁₂H₁₇F₂N₃O₄S, with a molecular weight of 337.35 g/mol . Its IUPAC name, 1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-3-carboxylic acid, reflects its three core components:

-

A 3,5-dimethylpyrazole ring substituted with a difluoromethyl group at the 1-position.

-

A piperidine ring connected via a sulfonyl bridge (-SO₂-) to the pyrazole.

-

A carboxylic acid (-COOH) group at the 3-position of the piperidine .

The canonical SMILES string (CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O) and InChIKey (NNZWLENXMIIWJE-UHFFFAOYSA-N) confirm this connectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 956935-30-1 | |

| Molecular Formula | C₁₂H₁₇F₂N₃O₄S | |

| Molecular Weight | 337.35 g/mol | |

| SMILES | CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O | |

| PubChem CID | 16394839 |

Structural and Functional Analysis

Pyrazole Core Modifications

The pyrazole ring’s 1-position hosts a difluoromethyl group (-CF₂H), which enhances metabolic stability and electronegativity compared to non-fluorinated analogs . The 3- and 5-methyl groups likely sterically hinder interactions at these positions, directing reactivity toward the sulfonyl-linked piperidine moiety.

Sulfonyl-Piperidine Bridge

The sulfonyl group (-SO₂-) acts as a rigid linker, potentially facilitating hydrogen bonding or electrostatic interactions with biological targets. Piperidine’s chair conformation positions the carboxylic acid group for spatial accessibility, a feature critical in ligand-receptor binding.

Carboxylic Acid Functionality

The terminal carboxylic acid (-COOH) provides acidity (predicted pKa ~4-5) and hydrogen-bonding capacity, common in bioactive molecules for enhancing solubility and target affinity .

| Supplier | Location | Product Code | Purity |

|---|---|---|---|

| BOC Sciences | Global | BB042701 | >95% |

| AK Scientific | United States | 6391CW | Research |

| Fluorochem Ltd | United Kingdom | N/A | Custom |

Research Implications and Analog Studies

Material Science Applications

The sulfonyl group’s electron-withdrawing nature could stabilize charge-transfer complexes in organic semiconductors, while fluorine atoms enhance thermal stability in polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume